1,5-Aedans
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
50402-62-5 |
|---|---|
Molecular Formula |
C14H16N2O4S |
Molecular Weight |
308.35 g/mol |
IUPAC Name |
5-(2-acetamidoethylamino)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C14H16N2O4S/c1-10(17)15-8-9-16-13-6-2-5-12-11(13)4-3-7-14(12)21(18,19)20/h2-7,16H,8-9H2,1H3,(H,15,17)(H,18,19,20) |
InChI Key |
FBZFLXJHAMMUQM-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O |
Canonical SMILES |
CC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O |
Other CAS No. |
50402-62-5 |
Synonyms |
1,5-AEDANS N-acetyl-N'-(5-sulfo-1-naphthyl)ethylenediamine |
Origin of Product |
United States |
Contextualization As a Naphthalene Based Fluorescent Probe System
1,5-Aedans, chemically known as 5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid, belongs to a class of fluorescent dyes built upon the naphthalene (B1677914) scaffold. researchgate.netnih.gov Naphthalene itself is a simple polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings. wikipedia.org While unsubstituted naphthalene has poor fluorescence, the attachment of donor and acceptor groups to the naphthalene ring system can significantly enhance its fluorescent properties through a mechanism known as Intramolecular Charge Transfer (ICT). researchgate.net The properties of naphthalene-based fluorophores are highly dependent on the type, number, and position of substituent groups on the ring structure. researchgate.net
The derivative 1,5-IAEDANS is a thiol-reactive probe, meaning it readily forms a stable covalent bond with sulfhydryl groups, such as those found in the amino acid cysteine within proteins. wikipedia.orgmoleculardepot.com This reactivity makes it an invaluable tool for specifically labeling proteins to study their structure and function. sigmaaldrich.com The fluorescence of 1,5-IAEDANS is highly sensitive to its environment; its emission spectrum can shift, and its intensity can change based on the polarity and degree of aqueous solvation of its surroundings. fishersci.co.uk This environmental sensitivity is a key feature that allows researchers to probe conformational changes in proteins and other macromolecules. sigmaaldrich.com
Key Properties of 1,5-IAEDANS:
| Property | Value | Reference |
|---|---|---|
| Peak Excitation Wavelength | ~336 nm | wikipedia.org |
| Peak Emission Wavelength | ~490 nm | wikipedia.org |
| Molar Mass | 434.25 g/mol | wikipedia.orgsigmaaldrich.com |
Historical Development and Evolution of Naphthalene Fluorophores in Research
The journey of fluorescent molecules in scientific research began long before their precise chemical nature was understood. In the 16th century, the fascinating opalescent properties of an infusion of Lignum nephriticum wood were observed. fluorofinder.com However, the term "fluorescence" was only coined in the mid-19th century by Sir George Gabriel Stokes. fluorofinder.com The synthesis of the first artificial fluorescent dye, fluorescein (B123965), by Adolf von Baeyer in 1871 marked a pivotal moment, paving the way for the development of a vast arsenal (B13267) of fluorescent probes. fluorofinder.com
Naphthalene's own history dates back to its discovery from coal tar in the early 1820s. wikipedia.org The development of naphthalene-based dyes followed, leveraging the molecule's stable aromatic structure. Researchers found that by chemically modifying the naphthalene (B1677914) core, they could create a variety of probes with tailored fluorescent properties. researchgate.netmdpi.com The synthesis of derivatives like dansyl chloride in the mid-20th century provided researchers with tools to label amino acids and proteins, heralding a new era in biochemistry. The subsequent development of probes like 1,5-IAEDANS provided researchers with sulfhydryl-specific reagents with a relatively long fluorescence lifetime, making them particularly useful for certain types of fluorescence measurements. fishersci.co.uk
Fundamental Role in Probing Molecular Structures, Dynamics, and Interactions in Non Clinical Systems
The primary utility of 1,5-Aedans and its derivatives lies in their application as reporters on the molecular scale. frontiersin.org By attaching this fluorescent tag to a specific site on a molecule, typically a protein, scientists can monitor changes in that molecule's structure and its interactions with other molecules. sigmaaldrich.comwiley.com
One of the most powerful techniques employing 1,5-IAEDANS is Fluorescence Resonance Energy Transfer (FRET). FRET is a distance-dependent physical process by which an excited "donor" fluorophore transfers energy to a nearby "acceptor" molecule without the emission of a photon. thermofisher.com The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 10-100 Ångstroms. thermofisher.com
1,5-IAEDANS is an excellent FRET partner. Its absorption spectrum overlaps well with the emission spectrum of the amino acid tryptophan, which can act as an intrinsic donor fluorophore in many proteins. wikipedia.orgnih.gov This allows researchers to measure distances within a single protein or between interacting proteins. nih.gov Furthermore, 1,5-IAEDANS can serve as a donor to other fluorophores like fluorescein (B123965), Alexa Fluor 488, and Oregon Green. wikipedia.orgfishersci.co.uk These FRET-based "spectroscopic rulers" have been instrumental in elucidating complex biological processes, such as the folding of membrane proteins. nih.govyoutube.com
Beyond FRET, the sensitivity of 1,5-IAEDANS's fluorescence to its local environment allows for its use in studying:
Conformational Changes: Ligand binding or other events that alter a protein's shape can change the local environment of the attached IAEDANS probe, leading to a detectable change in its fluorescence signal. sigmaaldrich.comfishersci.co.uk
Fluorescence Anisotropy/Polarization: By measuring the polarization of the emitted light, researchers can gain insights into the rotational mobility of the labeled molecule, providing information about its size, shape, and interactions. fishersci.co.uknih.gov
Computer simulations have suggested that AEDANS is a relatively inert probe, meaning its own presence has a limited effect on the conformational space of the molecule it is attached to, which reinforces its utility as a reliable reporter. nih.govnih.gov
FRET Donor-Acceptor Pairs Involving IAEDANS:
| Donor | Acceptor | Typical R₀ (Å) | Reference |
|---|---|---|---|
| Tryptophan | 1,5-IAEDANS | Varies | wikipedia.orgnih.gov |
| 1,5-IAEDANS | Fluorescein | 46 | wikipedia.orgthermofisher.com |
| 1,5-IAEDANS | Alexa Fluor 488 | Varies | wikipedia.org |
| 1,5-IAEDANS | Oregon Green | Varies | wikipedia.org |
Overview of Key Academic Disciplines Benefiting from 1,5 Aedans/iaedans Methodologies
Strategies for the Synthesis of the Core Naphthalene-1-sulfonic Acid Scaffold
The synthesis of the this compound probe begins with the formation of its core structure, naphthalene-1-sulfonic acid. A primary method for this is the sulfonation of naphthalene (B1677914). This reaction is typically achieved by treating naphthalene with fuming sulfuric acid. chemicalbook.com The position of the sulfonic acid group on the naphthalene ring is temperature-dependent. Lower temperatures, generally below 40°C, favor the formation of naphthalene-1-sulfonic acid, while higher temperatures lead to the thermodynamically more stable naphthalene-2-sulfonic acid.
Another approach involves the use of sulfur trioxide in an inert organic solvent, such as methylene (B1212753) chloride. This method allows for a more controlled sulfonation process. google.com The reaction of naphthalene with sulfur trioxide can also be carried out in sulfuric acid at low temperatures. google.com To obtain the disulfonated precursor, naphthalene-1,5-disulfonic acid, naphthalene can be treated with oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) at controlled temperatures. chemicalbook.com For instance, a mixture of naphthalene with 20% oleum at 20–35°C, followed by the gradual addition of 65% oleum, can yield the desired product. chemicalbook.com The resulting naphthalene-1-sulfonic acid or its disulfonated derivative serves as the foundational scaffold for the subsequent introduction of other functional groups.
Pathways for Introducing the Ethylenediamine (B42938) and Acetyl/Iodoacetyl Moieties
Following the synthesis of the naphthalene-sulfonic acid scaffold, the next crucial step is the introduction of the ethylenediamine linker. This is typically achieved through a nucleophilic aromatic substitution reaction. For example, a sulfonated naphthalene derivative can be reacted with a large excess of ethylenediamine. This process results in the formation of N-(2-aminoethyl)-5-naphthylamine-1-sulfonic acid (EDANS). nih.gov
The final step in the synthesis of this compound is the attachment of the iodoacetyl group. This is accomplished by reacting the free primary amine of the ethylenediamine linker on the EDANS molecule with an activated form of iodoacetic acid, such as iodoacetic anhydride (B1165640) or an N-hydroxysuccinimide (NHS) ester of iodoacetic acid. sigmaaldrich.com This reaction results in the formation of an amide bond, yielding the final product, N-(iodoacetaminoethyl)-1-naphthylamine-5-sulfonic acid (1,5-IAEDANS). sigmaaldrich.com The resulting compound possesses a thiol-reactive iodoacetamide (B48618) group, making it ready for conjugation to biomolecules. moleculardepot.comwikipedia.org
Design Principles for Reactive Functionalities in this compound Derivatives (e.g., Thiol-Reactive Iodoacetamide)
The iodoacetamide group is a key feature of this compound, designed for its ability to react specifically with sulfhydryl (thiol) groups found in cysteine residues of proteins. This thiol-reactivity is based on a nucleophilic substitution (SN2) reaction, where the thiolate anion of a deprotonated cysteine residue attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a stable thioether bond.
The reactivity of the iodoacetamide is pH-dependent. The reaction is most efficient at a pH between 7.5 and 8.5, where the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form. While highly reactive towards thiols, iodoacetamides can also exhibit some reactivity towards other nucleophilic amino acid side chains, such as histidine and methionine, particularly at higher pH values. This necessitates careful control of reaction conditions to ensure maximal specificity for cysteine residues.
Advanced Purification and Characterization Techniques for Research-Grade Probes
Purification:
Following the labeling reaction, the purification of the AEDANS-labeled biomolecule is essential to remove excess, unreacted probe and any potential byproducts. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for this purpose. hplc.eusinobiological.comnih.govresearchgate.nethuji.ac.il
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC method for purifying labeled proteins and peptides. hplc.euhuji.ac.il The separation is based on the hydrophobicity of the molecules. The labeled protein is loaded onto a C8 or C18 column and eluted with a gradient of an organic solvent, such as acetonitrile, in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). hplc.eu The more hydrophobic labeled protein will be retained longer on the column than the unreacted, more polar AEDANS probe.
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size. It can be effective in removing the small, unreacted AEDANS probe from the much larger labeled protein.
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and can also be employed for the purification of labeled biomolecules. nih.gov
Characterization:
Once purified, the AEDANS-labeled biomolecule must be thoroughly characterized to confirm successful labeling and determine the stoichiometry of the labeling reaction.
Mass Spectrometry (MS): This is a critical tool for confirming the covalent attachment of the AEDANS probe and determining the number of probes attached to each biomolecule. nih.govnih.gov By comparing the mass of the unlabeled biomolecule to that of the labeled one, the exact mass difference corresponding to the AEDANS moiety can be determined. Top-down mass spectrometry can be used to analyze the intact labeled protein. nih.govnih.gov
Fluorescence Spectroscopy: The fluorescence properties of the AEDANS-labeled biomolecule are a key indicator of successful conjugation. cuny.edu The excitation and emission spectra of the labeled protein can be measured and compared to the known spectra of AEDANS. wikipedia.org The fluorescence intensity can also be used to quantify the concentration of the labeled protein. The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined using the absorbance of the dye and the protein. jenabioscience.com
UV-Visible Spectroscopy: This technique is used to determine the concentration of the protein and the attached AEDANS probe by measuring the absorbance at their respective maximum absorbance wavelengths. This information is crucial for calculating the degree of labeling.
Elucidation of Reaction Mechanisms with Specific Biomacromolecule Functional Groups (e.g., Cysteine Thiols)
The fluorescent probe 1,5-IAEDANS (5-((((2-Iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid) is an electrophilic molecule designed to covalently label nucleophilic functional groups on biomacromolecules. Its primary target is the sulfhydryl (or thiol) group of cysteine residues. nih.gov The reactivity of 1,5-IAEDANS is centered on its iodoacetamide moiety.
The reaction proceeds via a second-order nucleophilic substitution (SN2) mechanism. The key to this reaction is the ionization state of the cysteine's thiol group (-SH). Under physiological or slightly alkaline conditions, the thiol group deprotonates to form a highly nucleophilic thiolate anion (-S⁻). nih.govresearchgate.net This thiolate anion then attacks the electrophilic carbon atom of the iodoacetamide group—the carbon atom bonded to the iodine. This nucleophilic attack results in the displacement of the iodide ion, which is an effective leaving group, and the formation of a stable, covalent thioether bond between the probe and the cysteine residue.
The reactivity of any given cysteine residue is not uniform; it is profoundly influenced by its local protein microenvironment. researchgate.net Several factors determine the nucleophilicity of a specific cysteine thiol:
pKa Value: The thiol group must be in its ionized thiolate form to be reactive. The pKa of a free cysteine is typically around 8.3, but within a protein, it can range from 3 to 12. researchgate.net A lower pKa means the thiol is more easily deprotonated and thus more reactive at a given pH.
Local Electrostatic Environment: The proximity of positively charged amino acid residues like lysine (B10760008) and arginine can stabilize the thiolate anion, lowering its pKa and enhancing reactivity. researchgate.net
Hydrogen Bonding: The formation of hydrogen bonds with the sulfur atom can also increase its nucleophilicity. researchgate.net
Solvent Accessibility: The cysteine residue must be accessible to the solvent for the probe to reach it.
While 1,5-IAEDANS exhibits strong preference for cysteine thiols, potential for off-target reactions exists. At higher pH values, other nucleophilic amino acid side chains, such as the imidazole (B134444) ring of histidine and the ε-amino group of lysine, can also be modified, although typically at much slower rates than with reactive thiols. nih.gov
Kinetics and Thermodynamics of Covalent Labeling Reactions
The covalent labeling of biomolecules with 1,5-IAEDANS is governed by both kinetic and thermodynamic principles. The reaction kinetics are typically second-order, dependent on the concentrations of both the probe and the reactive thiolate species. A critical factor influencing the reaction rate is pH. As the pH increases above the pKa of the target cysteine, the concentration of the highly reactive thiolate anion rises, leading to an acceleration of the labeling reaction.
However, studies have shown that the reaction of iodoacetamide-based probes with protein thiols can be slow and may not always proceed to completion, necessitating careful optimization of reaction conditions. nih.gov
From a thermodynamic perspective, the formation of the covalent thioether bond is a highly exergonic process. This large negative change in Gibbs free energy (ΔG) makes the labeling reaction essentially irreversible under normal physiological conditions, resulting in a stable conjugate. While specific thermodynamic parameters for the 1,5-IAEDANS reaction are not extensively published, the principles can be studied using techniques like isothermal titration calorimetry (ITC), which measures the heat changes associated with the binding and reaction process. nih.govmdpi.com This allows for the determination of key thermodynamic values such as enthalpy (ΔH) and entropy (ΔS), providing a complete energetic profile of the bioconjugation. nih.gov
Strategies for Enhancing Labeling Specificity and Efficiency in Complex Research Matrices
Achieving specific and efficient labeling with 1,5-IAEDANS, particularly in complex environments like cell lysates, requires careful strategic planning to minimize off-target modifications and maximize the yield of the desired product.
Key Strategies:
pH Optimization: This is the most critical parameter. Performing the labeling reaction at a carefully controlled pH can selectively target cysteines with low pKa values. A pH between 7.0 and 8.5 is often used as a compromise to ensure sufficient thiolate concentration while minimizing the reactivity of other nucleophiles like amines.
Control of Stoichiometry: Using the lowest effective concentration of the 1,5-IAEDANS probe minimizes the likelihood of non-specific labeling. A molar excess of the probe is typically required, but this should be empirically determined for each specific biomolecule.
Reaction Time and Temperature: Shorter incubation times and lower temperatures (e.g., 4 °C) can help to control the reaction and reduce the extent of side reactions. These parameters must be balanced to ensure the desired labeling reaction proceeds efficiently.
Blocking Agents: To label a specific cysteine, other more reactive thiols can first be blocked with a non-fluorescent thiol-reactive reagent. Following removal of the blocking agent, the protein can be unfolded to expose the target cysteine for labeling with 1,5-IAEDANS.
Redox State Management: Cysteines can exist as oxidized disulfides, which are unreactive toward iodoacetamides. Pre-treatment with a mild reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), can be used to reduce disulfide bonds and make the resulting free thiols available for labeling. The reducing agent must then be removed prior to adding the probe. nih.gov
Site-Directed Mutagenesis: For recombinant proteins, a powerful strategy is to engineer the protein to contain a single, surface-accessible cysteine residue at the desired labeling site, while removing other reactive cysteines. researchgate.net This ensures that labeling occurs exclusively at the intended location.
Methodologies for Assessing Structural Integrity and Functional Preservation of Labeled Biomolecules
Attaching a fluorescent probe like 1,5-IAEDANS to a biomolecule can potentially alter its structure and/or function. It is therefore imperative to verify the integrity of the labeled product. nih.gov
Common Assessment Methodologies:
Mass Spectrometry (MS): MS is used to confirm that covalent labeling has occurred and to determine the stoichiometry of labeling (i.e., the number of probe molecules per protein). High-resolution MS can also identify the precise amino acid residue(s) that have been modified.
Size Exclusion Chromatography (SEC): This technique separates molecules based on size and is used to assess the homogeneity of the labeled protein. researchgate.net It can detect the presence of aggregates or fragments that may have formed as a result of the labeling procedure.
Circular Dichroism (CD) Spectroscopy: Far-UV CD spectroscopy is a widely used method to assess the secondary structure (e.g., alpha-helices, beta-sheets) of a protein. researchgate.net By comparing the CD spectra of the protein before and after labeling, one can determine if the modification has induced significant conformational changes.
Taylor Dispersion Analysis (TDA): TDA is an advanced method that measures the hydrodynamic radius (size) of a protein in solution with very low sample consumption. researchgate.netnih.gov A change in the hydrodynamic radius after labeling can indicate unfolding or other structural perturbations. nih.govresearchgate.net
Functional Assays: The most definitive test is to measure the biological activity of the biomolecule after labeling. For an enzyme, this would involve measuring its kinetic parameters (Km and kcat). For a receptor, a ligand-binding assay would be appropriate. A significant loss of activity indicates that the label has compromised the protein's function.
Comparative Analysis of Reactivity Profiles with Other Sulfhydryl-Reactive Probes
The iodoacetamide group of 1,5-IAEDANS is one of several chemical functionalities used to target cysteine residues. Its reactivity profile differs from other common sulfhydryl-reactive probes, and the choice of probe depends on the specific experimental requirements.
Comparison with Maleimides: Maleimide-based probes (e.g., N-(1-pyrenyl)maleimide, NPM) are generally more reactive towards thiols than iodoacetamides and react at a faster rate, often requiring shorter incubation times. They react with thiols via a Michael addition mechanism. However, the resulting thiosuccinimide linkage is potentially less stable than the thioether bond formed by iodoacetamides, as it can be susceptible to hydrolysis, particularly at higher pH, which can lead to loss of the label or cross-reaction.
Comparison with Disulfide Reagents: Reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) and 4,4'-dithiodipyridine (DPS) react with thiols through a disulfide exchange mechanism. nih.gov This reaction is reversible and is primarily used for the quantification of sulfhydryl groups rather than for creating a stable, fluorescently labeled conjugate for imaging or tracking studies.
Selectivity and Stability: Iodoacetamides offer a good balance of reactivity and stability. The thioether bond they form is very stable, making them ideal for applications where the label must remain attached over long periods. While maleimides are faster, the stability of the iodoacetamide linkage is a significant advantage. The reaction of iodoacetamides is also less sensitive to pH variations compared to some other probes, although pH is still a key parameter for controlling specificity. mdpi.com
Table 1: Comparative Reactivity of Sulfhydryl Probes
| Feature | Iodoacetamides (e.g., 1,5-IAEDANS) | Maleimides (e.g., NPM) | Disulfide Reagents (e.g., DTNB) |
| Reaction Mechanism | SN2 Alkylation | Michael Addition | Thiol-Disulfide Exchange |
| Relative Reactivity | Moderate | High | Variable |
| Optimal pH | 7.0 - 8.5 | 6.5 - 7.5 | ~7.0 - 8.0 |
| Bond Formed | Thioether | Thiosuccinimide | Disulfide |
| Bond Stability | Very High (Irreversible) | Moderate (Can be reversible) | Low (Reversible) |
| Primary Use | Stable labeling, FRET, fluorescence polarization | Stable labeling, fast reactions | SH group quantification |
| Potential Side Reactions | His, Lys at high pH | Lys at high pH, hydrolysis of adduct | --- |
Advanced Methodologies and Applications of 1,5 Aedans/iaedans in Biomolecular Research
Fluorescence Spectroscopy-Based Techniques for Structural and Dynamic Studies
Fluorescence spectroscopy, utilizing parameters such as intensity, emission spectrum, and anisotropy, is a primary method for studying biomolecules ias.ac.in. IAEDANS, as a fluorescent probe, is highly sensitive to its surroundings, making it valuable for these studies escholarship.orgacs.orgfishersci.co.uk.
Steady-State Fluorescence Anisotropy for Rotational Dynamics and Microviscosity Determination
Fluorescence anisotropy provides insights into the rotational mobility and flexibility of molecules ias.ac.inpicoquant.com. Steady-state fluorescence anisotropy measures the average rotational mobility of a fluorophore during its excited state lifetime picoquant.comnih.gov. By conjugating IAEDANS to a biomolecule, researchers can probe the rotational dynamics of the labeled site and infer information about the local environment's microviscosity mdpi.comresearchgate.net. Changes in anisotropy can indicate conformational changes or interactions that affect the probe's mobility nih.gov. Studies have used steady-state fluorescence anisotropy of IAEDANS-labeled proteins to investigate rotational dynamics and assess local environmental properties moleculardepot.comacs.org.
Time-Resolved Fluorescence Decay Analysis for Environmental Probing
Time-resolved fluorescence measures the decay of fluorescence intensity over time after excitation nih.gov. The fluorescence lifetime of a probe like IAEDANS is sensitive to the local environment, including factors like solvent polarity and the presence of quenchers unina.itnih.gov. Time-resolved fluorescence decay analysis of IAEDANS-labeled biomolecules can thus provide detailed information about the microenvironment of the labeled site, revealing changes in solvation or proximity to other molecules acs.orgnih.govcore.ac.ukncbs.res.in. This technique has been used to study protein conformational changes and dynamics by monitoring alterations in the fluorescence lifetime of attached IAEDANS nih.govcore.ac.ukncbs.res.innih.gov. For instance, changes in IAEDANS lifetime were used to monitor binding of labeled actin to myosin-binding protein C nih.gov.
Fluorescence Quenching Analysis for Accessible Surface Area and Ligand Binding Assessment
Fluorescence quenching occurs when the fluorescence intensity of a probe is reduced by interaction with a quencher molecule escholarship.orgncbs.res.in. Quenching experiments with IAEDANS can provide information about the accessibility of the labeled site to solvent or other molecules escholarship.org. By using quenchers that partition differently in various environments, researchers can assess the polarity and accessibility of the microenvironment around the IAEDANS label escholarship.org. Changes in fluorescence quenching upon ligand binding or conformational changes can indicate alterations in accessible surface area or proximity to quenching species escholarship.orgcore.ac.uk. Studies have used IAEDANS fluorescence quenching to assess protein conformational states and ligand binding core.ac.ukopenbiochemistryjournal.comresearchgate.net. For example, quenching of IAEDANS fluorescence was used to study the binding interface between tissue factor and factor VIIa core.ac.uk.
Spectroscopic Titrations for Quantifying Molecular Interactions (e.g., Protein-Ligand Binding)
Spectroscopic titrations involve monitoring changes in fluorescence properties (intensity, spectrum, or anisotropy) of a labeled biomolecule as a function of the concentration of a binding partner thermofisher.comnih.gov101.200.202. When IAEDANS is attached to a protein, changes in its fluorescence upon titration with a ligand can be used to quantify the binding interaction, determining dissociation constants and stoichiometry nih.govcam.ac.ukresearchmap.jp. These changes reflect alterations in the IAEDANS environment due to the binding event fishersci.co.uknih.gov. Spectroscopic titrations using IAEDANS fluorescence have been successfully applied to study protein-ligand interactions, such as the binding of calmodulin to peptides nih.gov.
Förster Resonance Energy Transfer (FRET) Methodologies
Förster Resonance Energy Transfer (FRET) is a distance-dependent non-radiative energy transfer process between a donor fluorophore and an acceptor molecule thermofisher.com101.200.202evidentscientific.comnih.gov. FRET efficiency is highly sensitive to the distance between the donor and acceptor, typically effective over distances of 10-100 Å thermofisher.comevidentscientific.comnih.gov. This makes FRET a powerful tool for measuring distances and detecting conformational changes or interactions that bring the donor and acceptor into close proximity thermofisher.comnih.govnih.gov.
Principles of IAEDANS as a Donor or Acceptor in FRET Pairs
For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and their transition dipoles should be approximately parallel thermofisher.comevidentscientific.comnih.gov. IAEDANS can function as either a donor or an acceptor in FRET experiments, depending on the spectral properties of the other fluorophore in the pair wikipedia.orgthermofisher.com.
IAEDANS as an Acceptor: The absorption spectrum of IAEDANS overlaps well with the emission spectrum of tryptophan, a naturally occurring fluorophore in proteins wikipedia.orgunina.itmdpi.com. This spectral overlap allows IAEDANS to act as a FRET acceptor when tryptophan is the donor, enabling studies of distances and conformational changes relative to tryptophan residues unina.itnih.govmdpi.com.
IAEDANS as a Donor: IAEDANS can also serve as a FRET donor to various acceptor fluorophores whose absorption spectra overlap with IAEDANS's emission spectrum wikipedia.org. Examples of suitable acceptors include fluorescein (B123965), Alexa Fluor 488, Oregon Green, and BODIPY FL wikipedia.orgthermofisher.com. Using IAEDANS as a donor allows for FRET measurements with a different set of acceptor molecules, expanding the possibilities for probing various biological systems wikipedia.orgthermofisher.com.
The efficiency of FRET with IAEDANS as a donor or acceptor can be determined by monitoring changes in the donor's fluorescence (quenching or lifetime changes) or the acceptor's sensitized emission upon excitation of the donor thermofisher.com101.200.202peternagyweb.hu. The Förster radius (R₀), the distance at which energy transfer is 50% efficient, is a critical parameter for FRET and is specific to each donor-acceptor pair thermofisher.com101.200.202. For the IAEDANS-Fluorescein pair, the R₀ is approximately 46 Å thermofisher.com. FRET studies using IAEDANS have been employed to investigate intramolecular distances, protein folding, and interactions between biomolecules nih.govnih.govuni-hamburg.deresearchgate.netnih.gov.
Measurement of Intermolecular Distances and Protein-Protein Interactions
FRET is a distance-dependent phenomenon where energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor fluorophore researchgate.netthermofisher.comnih.gov. This energy transfer is highly sensitive to the distance between the donor and acceptor, typically effective over distances ranging from 1 to 10 nm (10-100 Å) thermofisher.comnih.govevidentscientific.combu.edunih.gov. This characteristic makes FRET an effective molecular ruler for determining distances between biomolecules labeled with appropriate fluorophore pairs evidentscientific.com.
IAEDANS is frequently employed as a FRET acceptor, commonly paired with tryptophan as the donor wikipedia.orgnih.govescholarship.orgmdpi.comnih.gov. The emission spectrum of tryptophan (typically 320–350 nm) overlaps well with the absorption spectrum of IAEDANS (λabs = 336 nm), fulfilling a primary condition for efficient FRET wikipedia.orgthermofisher.comnih.gov. By site-specifically labeling two interacting biomolecules, or different sites within a complex, with a FRET donor and acceptor pair that includes IAEDANS, researchers can monitor changes in their proximity. An increase in FRET efficiency, often observed as a decrease in donor fluorescence intensity and/or an increase in acceptor fluorescence intensity upon donor excitation, indicates that the labeled molecules or regions have moved closer together evidentscientific.comnih.gov. Conversely, a decrease in FRET efficiency suggests increased separation.
This methodology has been successfully applied to study protein-protein interactions. For instance, FRET experiments utilizing IAEDANS-labeled proteins have been used to characterize the interaction properties and subunit exchange in lens crystallins nih.gov. By labeling a specific cysteine residue in one crystallin variant with IAEDANS (as the acceptor) and using the intrinsic tryptophan residues in other crystallins as donors, researchers could determine FRET parameters such as transfer efficiency, Förster distance (R0), and the distance between the probes nih.gov. These measurements provided insights into the exchange between different crystallin subunits nih.gov.
FRET is a highly accurate and sensitive tool to monitor such interactions researchgate.netnih.gov. The efficiency of energy transfer varies in proportion to the inverse sixth power of the intermolecular separation, allowing for precise distance estimations within the critical FRET range thermofisher.comevidentscientific.comnih.gov.
Probing Intramolecular Conformational Changes and Domain Dynamics
Beyond intermolecular interactions, FRET with IAEDANS can also be used to investigate intramolecular conformational changes and the dynamics of different domains within a single biomolecule. By labeling two distinct sites within a protein or nucleic acid with a FRET donor and acceptor pair, changes in the molecule's conformation that alter the distance or orientation between the labeled sites can be detected through changes in FRET efficiency nih.govevidentscientific.com.
Studies on protein conformational changes have utilized IAEDANS as a FRET probe. For example, FRET systems employing IAEDANS have been developed to monitor the movements and conformational changes of proteins like DNA polymerase beta during nucleotide incorporation researchgate.net. By labeling specific residues within the protein and/or its DNA substrate with a FRET pair including IAEDANS, researchers can observe distance changes associated with different functional states of the enzyme researchgate.net.
Similarly, the conformational dynamics of intrinsically disordered proteins or specific domains within larger proteins can be explored. The PEVK domain of titin, a giant muscle protein, has been studied using FRET between an intrinsic tryptophan donor and a C-terminal IAEDANS acceptor nih.gov. Measurements of FRET efficiency allowed for the determination of mean end-to-end distances of synthetic PEVK peptides, revealing deviations from purely random coil behavior and providing insights into their conformational stability and dynamics under different conditions nih.gov.
Time-resolved FRET measurements can provide even more detailed information about conformational heterogeneity and dynamics by analyzing the distribution of distances between the donor and acceptor over time ncbs.res.in. This approach has been used to study the structural kinetics of proteins like myosin, resolving structural transitions on the millisecond timescale pnas.org. The environment sensitivity of IAEDANS also allows it to report on local structural changes and dynamics at the labeling site acs.org.
Design and Implementation of FRET Biosensors for Molecular Event Detection
FRET-based biosensors are engineered systems that utilize the principle of FRET to detect specific biomolecules or changes in the cellular microenvironment researchgate.netnih.gov. These biosensors typically consist of a donor and acceptor fluorophore positioned such that a molecular event (e.g., ligand binding, enzymatic activity, conformational change) triggers a change in the distance or orientation between them, resulting in a detectable change in FRET efficiency researchgate.netnih.gov.
IAEDANS can be incorporated into the design of FRET biosensors as either a donor or, more commonly, an acceptor. Its thiol reactivity allows for specific attachment to engineered cysteine residues within the biosensor construct. The sensitivity of IAEDANS fluorescence to its environment can also contribute to the biosensor's response, particularly in detecting changes in local polarity or hydration upon the target molecular event.
An example of an enzymatic FRET biosensor utilizing IAEDANS involves the detection of organophosphate pesticides researchgate.netnih.govmdpi.comnih.gov. In one study, an IAEDANS-labeled mutant of the enzyme esterase-2 was used as a biosensor mdpi.comnih.gov. Tryptophan residues in the enzyme served as the donor, and IAEDANS attached to an engineered cysteine acted as the acceptor mdpi.comnih.gov. The interaction of the enzyme with the pesticide paraoxon (B1678428) caused fluorescence quenching of the IAEDANS, allowing for the detection and quantification of the pesticide at environmentally relevant concentrations mdpi.com. This demonstrates the utility of IAEDANS in developing sensitive and specific FRET-based biosensors for detecting various molecular events.
FRET biosensors offer advantages such as high sensitivity and specificity and can be applied in diverse areas, including medical diagnostics, environmental monitoring, and drug discovery researchgate.netnih.gov.
Fluorescence Lifetime Imaging Microscopy (FLIM) Applications
Fluorescence Lifetime Imaging Microscopy (FLIM) is an imaging technique that maps the spatial distribution of fluorescence lifetimes within a sample nih.govresearchgate.netunivr.it. Unlike conventional fluorescence intensity imaging, which can be affected by variations in fluorophore concentration, excitation intensity, and photobleaching, fluorescence lifetime is an intrinsic property of the fluorophore that is primarily sensitive to its local environment and interactions nih.govresearchgate.netpicoquant.com. This makes FLIM a powerful tool for sensing the microenvironment within cells and tissues.
Theoretical Basis of FLIM for Microenvironmental Sensing
The fluorescence lifetime (τ) is defined as the average time a fluorophore spends in the excited state before returning to the ground state through photon emission nih.govresearchgate.net. This decay process is typically described by an exponential decay function picoquant.com. The lifetime is influenced by various factors in the fluorophore's immediate surroundings, including solvent polarity, pH, viscosity, temperature, and the presence of quenchers or energy transfer partners researchgate.netmdpi.com.
In FLIM, the fluorescence decay rate is measured at each pixel of an image, generating a map of lifetimes across the sample univr.it. By analyzing variations in lifetime, researchers can gain insights into the biochemical and biophysical properties of the microenvironment where the fluorophore is located researchgate.net. Time-correlated single photon counting (TCSPC) is a common method used in FLIM to measure these fluorescence decay rates with high temporal resolution picoquant.com.
Utilizing IAEDANS Lifetime Sensitivity for pH, Polarity, and Viscosity Mapping
The fluorescence of IAEDANS is known to be environment-sensitive, with its spectral properties and intensity responding to the degree of aqueous solvation fishersci.co.uk. This sensitivity extends to its fluorescence lifetime, making IAEDANS a suitable probe for FLIM-based microenvironmental sensing. Changes in the local polarity, pH, or viscosity around an IAEDANS molecule can affect its non-radiative decay pathways, thereby altering its fluorescence lifetime.
While direct examples of detailed pH, polarity, or viscosity mapping using IAEDANS FLIM in the provided search results are limited, the principle of IAEDANS's environment-sensitive fluorescence supports these applications. Studies have shown that the polarity of the environment around a spin label attached to a protein can decrease upon protein binding, affecting parameters sensitive to polarity core.ac.uk. Given that IAEDANS fluorescence is sensitive to solvation and environment fishersci.co.ukacs.org, its lifetime is expected to change in response to variations in local polarity and potentially pH and viscosity.
For instance, changes in the emission maximum of IAEDANS labeled at specific protein sites have been observed, indicating sensitivity to the local solvation environment during protein transitions acs.org. While this particular study focused on spectral shifts, it reinforces the environmental responsiveness of IAEDANS, which is the basis for its use in lifetime-based sensing. By conjugating IAEDANS to specific biomolecules or targeting it to particular cellular compartments, FLIM can be used to create maps of these microenvironmental parameters. Studies using other environment-sensitive fluorophores have demonstrated the feasibility of FLIM for pH mapping and sensing changes related to metabolism mdpi.comnih.gov. The application of IAEDANS in this context would rely on establishing the correlation between its fluorescence lifetime and the specific environmental parameter being investigated.
FLIM-FRET Hybrid Approaches for Advanced Interaction Studies
Combining FLIM with FRET creates powerful hybrid approaches that offer advantages over traditional intensity-based FRET measurements univr.itresearchgate.netbecker-hickl.com. In FLIM-FRET, the FRET efficiency is determined by measuring the decrease in the donor fluorescence lifetime in the presence of the acceptor, rather than relying solely on changes in fluorescence intensity ratios univr.itbecker-hickl.com.
The theoretical basis for FLIM-FRET lies in the fact that FRET provides an additional non-radiative decay pathway for the donor excited state, thus reducing the donor's fluorescence lifetime univr.itbecker-hickl.com. The FRET efficiency (E) can be calculated from the donor lifetime in the presence (τDA) and absence (τD) of the acceptor using the formula: E = 1 - (τDA / τD) becker-hickl.com.
This lifetime-based approach offers several advantages. It is less susceptible to artifacts caused by variations in fluorophore concentration, excitation intensity, and detector sensitivity, which can affect intensity-based FRET measurements univr.itbecker-hickl.com. FLIM-FRET allows for the quantitative determination of FRET efficiency at each pixel of an image, providing spatially resolved information about molecular interactions univr.it. It can also help distinguish between different populations of donor molecules (e.g., those undergoing FRET and those that are not) by analyzing multi-exponential fluorescence decays becker-hickl.com.
Applications in Non-Human Cellular and Tissue Systems for Molecular Localization and Dynamics
IAEDANS has been employed in non-human cellular and tissue systems to investigate molecular localization and dynamics. For instance, studies on red blood cells (RBCs) have utilized IAEDANS labeling to identify cytoskeletal proteins that undergo conformational changes or assembly alterations under stress upenn.edu. By labeling sterically shielded cysteines with fluorophores like IAEDANS, researchers analyzed fluorescence imaging and quantitative mass spectrometry data upenn.edu. In RBCs, shotgun labeling demonstrated that shielded cysteines in spectrin, a cytoskeletal protein, were increasingly labeled with increasing shear stress and time, indicating forced unfolding of specific domains upenn.edu. Within mesenchymal stem cells, IAEDANS labeling has helped identify proteins like nonmuscle myosin IIA and vimentin (B1176767) that show differential labeling in tensed versus drug-relaxed cells upenn.edu. This application allows for the fluorescent mapping of molecular-scale deformation sites within live cells upenn.edu.
Site-Directed Labeling and Protein Engineering Strategies
Site-specific labeling of proteins is a crucial technique for biophysical and biochemical characterization, and chemical modification of a unique cysteine residue is a common method nih.gov. IAEDANS, being a sulfhydryl-reactive probe, forms stable thioether bonds with cysteine residues, introducing a fluorescent label into proteins ontosight.ai.
Rational design of cysteine mutants is often necessary for site-specific labeling, especially in proteins with multiple reactive cysteines nih.gov. The approach involves mutating native cysteines to other residues to enable labeling at desired unique positions nih.gov. However, this process can sometimes lead to cysteine-free proteins with reduced activity or stability nih.gov.
Studies have utilized site-directed mutagenesis to introduce cysteine residues at specific locations within a protein's primary sequence that lacks suitable labeling sites wur.nl. These engineered cysteine residues serve as attachment points for fluorophores like IAEDANS wur.nldiva-portal.org. Careful design of these mutations is required to maintain protein function wur.nl. For example, in studies of tissue factor (sTF) and factor VIIa (FVIIa) interaction, single-cysteine mutants were created at selected surface-exposed positions known to contribute to the interaction interface core.ac.uk. These mutants were then labeled with IAEDANS to characterize the binding interface using fluorescence spectroscopy core.ac.uk. Similarly, in studies of human carbonic anhydrase II (HCA II) unfolding and aggregation, a cysteine was introduced at position 79 for labeling with IAEDANS to probe local structural changes diva-portal.orgnih.gov.
Assessing the impact of probe attachment on protein function is a critical step in site-directed labeling studies. Researchers often perform functional assays to compare the activity of labeled protein variants with their unlabeled counterparts core.ac.uk. For instance, in the study of sTF and FVIIa interaction, the cofactor function of unlabeled and IAEDANS-labeled sTF variants was assessed using an amidolytic assay core.ac.uk. This assay measured the ability of the sTF variants to stimulate FVIIa activation, which is dependent on proper binding between sTF and FVIIa core.ac.uk. Comparing the functional Kd(app) values provided insights into whether IAEDANS labeling affected the affinity of sTF for FVIIa core.ac.uk.
Another approach involves analyzing the secondary structure of labeled proteins using techniques like circular dichroism (CD) spectroscopy researchgate.netacs.org. For example, circular dichroism analyses of Cry1A mutants labeled with IAEDANS showed no variations in the spectra in the region of 200–250 nm, indicating that the secondary structure was retained upon labeling researchgate.net. Similarly, far-UV CD spectra of labeled and unlabeled variants of TDP-43tRRM in different equilibrium forms were compared, showing that mutation and labeling did not significantly alter the secondary structure acs.org.
IAEDANS is a valuable tool for studying protein folding, unfolding, and dynamics through site-specific labeling ontosight.aiacs.org. Its sensitivity to the local environment and relatively long fluorescence lifetime make it suitable for monitoring conformational changes and molecular mobility fishersci.co.ukacs.org.
Time-resolved fluorescence anisotropy decay measurements on IAEDANS-labeled proteins can provide information about sequence-specific flexibility and rotational dynamics under unfolding conditions ncbs.res.in. Studies on barstar, a small protein, utilized IAEDANS-labeled single cysteine-containing mutants to explore the structure and dynamics of its urea (B33335) and guanidine (B92328) hydrochloride (GdnHCl)-unfolded forms ncbs.res.in. Rotational dynamics derived from these measurements indicated that the level of flexibility increased with increasing denaturant concentration and showed a graded increase towards the C-terminal end ncbs.res.in. These results suggested the presence of specific non-random coil structures in the unfolded state ncbs.res.in.
FRET experiments using IAEDANS as an acceptor, often with tryptophan as a donor, are widely used to measure intramolecular distances and monitor conformational changes during protein folding and unfolding wikipedia.orgnih.govnih.gov. For example, FRET studies on human lens crystallins and congenital cataract crystallin mutants used IAEDANS-labeled W9F αA-crystallin as an acceptor and tryptophan in other crystallins as a donor to study subunit exchange and unfolding nih.gov. Time-dependent emission spectra showed changes in Trp and IAEDANS fluorescence intensities, indicating energy transfer and conformational changes nih.gov.
IAEDANS labeling has also been used to study forced unfolding of proteins within cells upenn.edu. By quantifying IAEDANS-modified cysteine sites using mass spectrometry, researchers can assess the exposure of buried cysteine residues upon mechanical stress, providing insights into protein unfolding within a cellular context upenn.edunih.gov.
IAEDANS is applied in studying protein-membrane interactions, often in conjunction with FRET or by monitoring changes in its fluorescence properties upon membrane association researchgate.netcuni.czresearchgate.net. The fluorescence of IAEDANS is sensitive to the polarity of its environment fishersci.co.ukacs.org, making it useful for probing the local environment of a protein site upon membrane partitioning or insertion researchgate.net.
In studies of insecticidal crystal toxins from Bacillus thuringiensis, IAEDANS-labeled Cry1A mutants were used to investigate their partitioning into insect brush border membranes researchgate.net. The fluorescence emission of IAEDANS-tagged cysteine mutants was quenched upon partitioning into small unilamellar vesicles (SUVs), as the fluorophore's increased quantum yield in an aqueous environment is reduced inside the SUV researchgate.net. The percentage of quenching provided insights into the membrane insertion depth of different protein domains researchgate.net.
FRET studies involving IAEDANS have also been used to probe membrane protein folding and insertion nih.gov. By placing IAEDANS at specific sites in membrane proteins and using a donor fluorophore, researchers can measure distances and monitor conformational changes as the protein interacts with and inserts into a lipid bilayer nih.gov. For example, FRET experiments on Outer Membrane Protein A (OmpA) used IAEDANS as an acceptor to probe the folding reaction of this β-barrel membrane protein into a synthetic bilayer, revealing different timescales for tertiary structure changes associated with insertion and folding nih.gov.
Studies on calmodulin (CaM) interaction with membrane proteins have also utilized IAEDANS researchgate.net. Changes in IAEDANS emission spectra of labeled CaM in the presence of liposomes or membrane protein peptides have been used to investigate conformational changes and interactions upon membrane binding researchgate.net.
Applications in Nucleic Acid Structural and Functional Research
While IAEDANS is predominantly used in protein research due to its thiol reactivity, its fluorescence properties and suitability for FRET make it potentially applicable in nucleic acid research, particularly in studies involving protein-nucleic acid interactions or the dynamics of labeled nucleic acids. FRET-based techniques are powerful tools for analyzing protein-DNA interactions, providing structural and kinetic information researchgate.net. These methods rely on site-specific labeling of either the protein, the nucleic acid, or both with donor and acceptor dyes researchgate.net.
The functional domain of TDP-43 protein (TDP-43tRRM), which binds sequence-specifically with nucleic acids, has been studied using IAEDANS labeling acs.org. By labeling cysteine mutants of TDP-43tRRM with IAEDANS, researchers investigated solvation dynamics at specific sites during the transition to amyloid-like structures, a process that can be inhibited by the presence of specific nucleic acids acs.org.
While direct labeling of nucleic acids with IAEDANS is less common due to its primary reactivity with thiols (which are less abundant in typical nucleic acid structures compared to proteins), its use in FRET pairs with labeled proteins or modified nucleic acids allows for the study of complex biomolecular interactions involving nucleic acids researchgate.net. The development of site-specific dye-labeling methods for nucleic acids has expanded the application of fluorescence techniques, including FRET with probes like IAEDANS, to probe the dynamics and function of protein-DNA complexes researchgate.net.
Strategies for Covalent Labeling of Oligonucleotides
Covalent labeling of oligonucleotides with fluorescent probes like IAEDANS is a fundamental technique in biomolecular research, enabling their detection and the study of their interactions and conformations thermofisher.comnih.gov. Strategies for incorporating fluorescent labels into oligonucleotides have evolved, including direct labeling methods during automated DNA synthesis nih.gov.
One approach involves the use of reactive derivatives of fluorophores that selectively bind to functional groups on the oligonucleotide thermofisher.com. While IAEDANS primarily reacts with thiols wikipedia.org, which can be introduced into oligonucleotides, other chemistries are also employed for oligonucleotide labeling. For instance, click chemistry, a versatile bioorthogonal reaction between azides and alkynes, is widely used for conjugating various molecules, including fluorescent dyes, to oligonucleotides lumiprobe.com. This method allows for specific labeling as azide (B81097) and alkyne groups are rarely found in natural biomolecules lumiprobe.com. Alkyne-modified oligonucleotides can be synthesized and then reacted with azide-containing fluorophores in the presence of a copper catalyst or using copper-free methods like strain-promoted alkyne–azide cycloaddition (SPAAC) lumiprobe.comdynamic-biosensors.com.
Another strategy for labeling oligonucleotides involves incorporating modified nucleotides during synthesis. For example, non-nucleosidic backbones like 2-aminobutyl-1,3-propanediol have been used to introduce reactive groups at various positions (5', internal, and 3') for subsequent labeling with fluorophores nih.gov. This allows for site-specific or multiple labeling of oligonucleotides nih.gov.
While the search results mention the use of IAEDANS for labeling proteins, they also highlight the general strategies for oligonucleotide labeling, including the use of sulfhydryl-reactive forms of dyes and methods for incorporating labels during synthesis nih.govgoogle.com. The principle of using reactive dyes that form stable covalent bonds with the target molecule is central to fluorescent labeling of biomolecules, including nucleic acids thermofisher.com.
Probing DNA/RNA Conformations and Hybridization Events
Fluorescent probes are invaluable tools for investigating the intricate conformations of DNA and RNA and monitoring hybridization processes rsc.org. The environment-sensitive fluorescence of dyes like IAEDANS makes them suitable for detecting conformational changes in biomolecules thermofisher.comacs.org.
Fluorescence Resonance Energy Transfer (FRET) is a particularly powerful technique used in conjunction with fluorescent labels to study nucleic acid structure and dynamics 101.200.202thermofisher.com. FRET occurs when an excited donor fluorophore transfers energy to an acceptor fluorophore in close proximity (typically 10–100 Å) 101.200.202evidentscientific.com. The efficiency of energy transfer is highly dependent on the distance and relative orientation of the donor and acceptor 101.200.202. By labeling nucleic acids at specific sites with a FRET pair, conformational changes that alter the distance between the probes can be detected as changes in FRET efficiency evidentscientific.com.
IAEDANS can serve as either a donor or an acceptor in FRET pairs wikipedia.org101.200.202. Its spectral properties, including the overlap of its absorption spectrum with the emission spectrum of tryptophan and its ability to act as a donor to fluorescein and other dyes, make it versatile for FRET studies wikipedia.org101.200.202. FRET-based assays have been developed to monitor nucleic acid hybridization in real-time 101.200.202thermofisher.com. These assays often utilize probes designed such that FRET occurs in one conformational state (e.g., unhybridized) but is altered upon hybridization to a target sequence, which induces a conformational change google.comgoogle.com.
Studies on DNA hybridization at surfaces have also utilized fluorescence to verify hybridization behavior uci.edu. While some methods for probing DNA conformation and hybridization are label-free, fluorescence-based techniques, often employing FRET, provide sensitive and real-time monitoring capabilities uci.eduduke.edunih.gov. Changes in fluorescence kinetics can indicate the speed and efficiency of hybridization reactions, including the effects of factors like locality duke.edu.
The sensitivity of IAEDANS fluorescence to its environment means that changes in the local milieu of the probe, such as those occurring during DNA or RNA folding or interaction with other molecules, can be detected through changes in fluorescence intensity or emission wavelength thermofisher.comacs.org. This property allows IAEDANS to be used as a reporter for local structural changes within nucleic acids.
Investigating Nucleic Acid-Protein Interactions
The interaction between nucleic acids and proteins is fundamental to numerous cellular processes, including DNA replication, transcription, repair, and RNA processing nih.govfortislife.com. Fluorescent probes, including IAEDANS, are valuable tools for investigating these interactions ub.ac.idbmbreports.org.
Fluorescence spectroscopy, particularly when combined with site-specific labeling, can provide insights into protein-nucleic acid binding ub.ac.idbmglabtech.com. Labeling a protein at a specific residue near a putative nucleic acid binding site with a fluorescent probe like IAEDANS can allow researchers to monitor changes in fluorescence upon binding to the nucleic acid ub.ac.id. These changes can include shifts in emission spectra or alterations in fluorescence intensity, reflecting changes in the probe's environment due to the interaction thermofisher.comresearchgate.net. For example, the fluorescence emission peak of IAEDANS bound to a protein might exhibit a blue shift upon interaction with a nucleic acid if the binding event shields the fluorophore from the aqueous environment researchgate.net.
FRET is also a powerful technique for studying nucleic acid-protein interactions bmbreports.orgnih.govnih.gov. By labeling one molecule (e.g., the protein) with a FRET donor and the other (e.g., the nucleic acid) with a FRET acceptor, the interaction and conformational changes within the complex can be monitored bmbreports.org. The distance-dependent nature of FRET makes it suitable for detecting the proximity of the labeled molecules upon binding 101.200.202nih.gov. Studies have used FRET with IAEDANS as an acceptor and tryptophan residues in a protein as donors to investigate structural perturbations and conformational dynamics during protein-DNA interactions nih.govnih.govmdpi.com. Changes in FRET efficiency can indicate binding, dissociation, or conformational rearrangements within the nucleoprotein complex nih.govresearchgate.net.
Time-resolved fluorescence techniques, such as time-resolved fluorescence anisotropy decay, can provide further details about the dynamics and environment of the labeled molecule during interactions researchgate.net. These methods can help differentiate between different types of interactions and conformational states researchgate.netnih.gov.
In addition to FRET, other fluorescence-based methods are used to study protein-nucleic acid interactions. Protein-induced fluorescence enhancement (PIFE) is a technique where the fluorescence of a dye on a nucleic acid is enhanced upon protein binding in its vicinity bmglabtech.com. This can be used in microplate assays to detect binding and determine binding constants bmglabtech.com.
Computational and Theoretical Investigations of 1,5 Aedans/iaedans and Conjugates
Quantum Chemical Calculations of Electronic Structure and Photophysical Properties
Quantum chemical calculations are essential for understanding the electronic structure and predicting the photophysical properties of molecules like IAEDANS. These calculations can provide insights into parameters such as the energy of molecular orbitals (HOMO and LUMO), energy gaps, ionization energy, electron affinity, and dipole moment. researchgate.netresearchgate.net By employing methods like Density Functional Theory (DFT), researchers can compute optimized molecular geometries and analyze characteristics that influence reactivity and spectroscopic behavior. researchgate.netresearchgate.net Time-dependent density functional theory (TD-DFT) methods are specifically used to investigate the photophysical properties of molecules, aiding in the prediction of absorption and emission characteristics. nih.gov Comparing computational results with experimental spectroscopic data, such as photoluminescence spectra, helps to validate the accuracy of theoretical predictions and gain a deeper understanding of the molecule's behavior in excited electronic states. researchgate.netnsf.gov
Molecular Dynamics Simulations of Probe-Biomolecule Conjugates
Molecular dynamics (MD) simulations are a powerful tool for studying the structural dynamics and interactions of biomolecules labeled with fluorescent probes like IAEDANS. researchgate.netnih.gov These simulations can provide molecular-scale details about biochemical mechanisms and help interpret experimental data from techniques such as fluorescence anisotropy and FRET. researchgate.netrsc.org For instance, MD simulations of IAEDANS-labeled proteins, such as SERCA, have been used to calculate transition dipole autocorrelation functions, which showed agreement with experimental fluorescence anisotropy measurements. researchgate.net Simulations can also determine parameters like interprobe distance (R) and the orientation factor (κ²), which are crucial for predicting fluorescence lifetime changes due to FRET. researchgate.net MD simulations assist in understanding local structural dynamics based on fluorescence quenching or anisotropy measurements and can provide structural information like distances between labels. researchgate.net They are also used to study protein conformational changes and the dynamics of biological macromolecules. nih.gov
Development and Validation of Force Fields for Accurate Simulation of Fluorophore Systems
Accurate molecular dynamics simulations of complex systems involving fluorophores conjugated to biomolecules rely heavily on the quality of the force fields used. Force fields define the potential energy functions and parameters describing the interactions between atoms. nih.gov Developing and validating force fields specifically for fluorophore systems, including molecules like IAEDANS, is crucial to ensure reliable simulation outcomes. researchgate.netresearchgate.net While general protein force fields exist and are continuously being improved, simulating intrinsically disordered proteins or specific fluorophore conjugates may require tailored parameters. nih.govresearchgate.net Strategies for force field development include modifying dihedral angle parameters, adjusting non-bonded interactions (particularly protein-water interactions), and using grid-based energy correction maps (CMAP). researchgate.net Validation of these force fields often involves comparing simulation results with experimental data, such as NMR data or spectroscopic observables. nih.govresearchgate.netresearchgate.net The development of CHARMM force-field parameters for probes like IAEDANS has been undertaken to enable accurate simulations of labeled biomolecules. researchgate.net
Predicting and Interpreting Spectroscopic Signatures from Computational Models
Computational models play a vital role in predicting and interpreting the spectroscopic signatures of IAEDANS and its conjugates. Computational spectroscopy acts as a bridge between experimental measurements and the underlying physical properties of molecules. nsf.govunibo.it By calculating spectroscopic properties from theoretical models, researchers can gain insights into electronic structure and how it is reflected in observable spectra, such as UV-Vis absorption, fluorescence, and vibrational spectra. nsf.govunibo.it This is particularly important for interpreting complex high-resolution spectra, where overcrowding of peaks can make interpretation challenging without computational aid. unibo.it Computational approaches can help to understand which molecular conformers contribute to the observed spectra and how. nsf.gov Comparing simulated spectra with experimental data is also used to validate theoretical predictions and gain access to features that may not be directly measurable experimentally. nsf.gov
Theoretical Approaches to Understanding Environmental Effects on Fluorescence
The fluorescence of IAEDANS is known to be sensitive to its solvation environment. researchgate.netacs.org Theoretical approaches are employed to understand how environmental factors influence the photophysical properties of fluorophores. This includes investigating the effects of solvent polarity, the presence of membranes, and interactions with other molecules. researchgate.nethawaii.eduunina.it Theoretical models can help explain phenomena like fluorescence quenching observed when IAEDANS-labeled molecules partition into different environments, such as lipid vesicles. researchgate.net Changes in the chemical environment can affect the emission maximum of the fluorophore, and theoretical studies contribute to understanding these solvatochromic effects. unina.ituva.nl By combining experimental measurements with theoretical calculations, researchers can dissect the contributions of different environmental factors to the observed fluorescence behavior. unina.it
Compound and PubChem CID Table
| Compound Name | PubChem CID |
| 1,5-IAEDANS | 91621 |
| 1,8-IAEDANS | 93196 |
Data Tables
Based on the provided search results, specific quantitative data suitable for structured interactive tables is limited. However, some key photophysical properties of 1,5-IAEDANS were mentioned:
| Property | Value | Unit | Source |
| Peak Excitation Wavelength | 336 | nm | wikipedia.org |
| Peak Emission Wavelength | 490 | nm | wikipedia.org |
| Extinction Coefficient | 5700 | M⁻¹cm⁻¹ | wikipedia.org |
| Extinction Coefficient (alternative) | 4500 | M⁻¹cm⁻¹ | acs.org |
| Extinction Coefficient (alternative) | 6100 | M⁻¹cm⁻¹ | acs.org |
Note: Multiple sources provide slightly different values for the extinction coefficient, highlighting potential variations depending on conditions or measurement techniques.
Emerging Research Directions and Future Prospects for 1,5 Aedans/iaedans Analogs
Design and Synthesis of Next-Generation Derivatives with Enhanced Photophysical Properties
A primary focus of ongoing research is the rational design and synthesis of novel 1,5-Aedans analogs with improved fluorescence quantum yields, enhanced photostability, and finely-tuned environmental sensitivity. Strategies to achieve these goals often involve modifications to the naphthalene (B1677914) core and the aminoethyl side chain. For instance, the introduction of electron-donating or electron-withdrawing groups to the aromatic system can modulate the intramolecular charge transfer (ICT) characteristics of the fluorophore, leading to significant changes in Stokes shift and solvent polarity sensitivity. rsc.orgbeilstein-archives.org
One promising approach involves the creation of donor-acceptor dyads, where the naphthalimide moiety (a related scaffold) is paired with an electron-donating group like phenothiazine. beilstein-archives.org This design can lead to thermally activated delayed fluorescence (TADF), a property that can significantly enhance emission lifetimes and quantum yields. beilstein-archives.org Furthermore, incorporating UV-absorbing moieties, such as 2-(2-hydroxyphenyl)-2H-benzotriazoles, into the structure of naphthalimide dyes has been shown to improve their photostability by providing a non-radiative decay pathway that protects the fluorophore from photodegradation. nih.govrsc.org
The synthesis of these next-generation derivatives often employs multi-step organic chemistry protocols. For example, a series of naphthalimide-phenothiazine dyads were prepared to study their TADF properties, with tuning of their photophysical characteristics achieved by modifying the electron-donating and -accepting capabilities of the constituent parts. beilstein-archives.org These synthetic efforts are crucial for developing probes with tailored properties for specific applications.
Below is a table summarizing the photophysical properties of a parent naphthalimide dye and a derivative incorporating a benzotriazole-based UV absorber, illustrating the impact of such modifications.
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| 4-acetylamino-1,8-naphthalimide | 350 | 450 | 0.6 |
| Hybrid Naphthalimide-Benzotriazole | 360 | 460 | 0.3 |
This table is interactive. Click on the headers to sort the data.
Integration with Advanced Single-Molecule Spectroscopy Techniques
The unique photophysical properties of this compound and its analogs make them well-suited for advanced single-molecule spectroscopy techniques, such as single-molecule Förster Resonance Energy Transfer (smFRET). nih.govnih.gov These techniques allow for the real-time observation of conformational dynamics and intermolecular interactions of individual biomolecules, providing insights that are often obscured in ensemble measurements. nih.gov
In smFRET studies, this compound can serve as either a donor or an acceptor fluorophore. Its relatively long fluorescence lifetime is advantageous for detecting subtle changes in distance and orientation. nih.gov The interpretation of smFRET data can be complex due to artifacts arising from the photophysical behavior of the fluorophores. nih.gov Therefore, multiparameter fluorescence detection (MFD) is often employed to simultaneously acquire multiple fluorescence parameters, allowing for a more robust analysis. nih.gov
The application of smFRET with IAEDANS has been demonstrated in the study of protein-protein interactions, such as the subunit exchange in human lens crystallins. nih.gov In these experiments, IAEDANS is used as an acceptor, and tryptophan residues in the interacting proteins act as donors. nih.gov The energy transfer between the donor and acceptor provides a direct measure of their proximity, allowing researchers to monitor the dynamics of protein association and dissociation at the single-molecule level. nih.gov
The table below presents a hypothetical comparison of key parameters for smFRET experiments using a traditional fluorophore pair versus a pair involving a next-generation this compound analog with enhanced photostability.
| Parameter | Traditional FRET Pair | This compound Analog FRET Pair |
| Donor Photostability | Moderate | High |
| Acceptor Photostability | Moderate | Very High |
| Observation Time (seconds) | 10-30 | >60 |
| Signal-to-Noise Ratio | Good | Excellent |
This table is interactive. Click on the headers to sort the data.
Exploration of this compound Derivatives in Materials Science and Nanotechnology Research (non-biological)
The application of fluorescent molecules is expanding beyond biological imaging into the realm of materials science and nanotechnology. Naphthalimide-based dyes, structurally related to this compound, are being explored for their potential in creating novel functional materials. mdpi.com Their high quantum yields, good thermal stability, and sensitivity to the local environment make them attractive candidates for developing sensors, optoelectronic devices, and smart materials. rsc.org
For example, naphthalimide derivatives can be incorporated into polymer matrices to create fluorescent materials that respond to external stimuli such as temperature, pH, or the presence of specific ions. mdpi.com The changes in the fluorescence properties of the embedded dye can serve as a sensitive readout for the material's state or its interaction with the environment. Furthermore, the aggregation-induced emission (AIE) properties of some organic fluorophores are being harnessed to create highly emissive materials in the solid state. mdpi.com
In nanotechnology, this compound derivatives could be used to functionalize nanoparticles, creating hybrid materials with unique optical properties. These fluorescent nanoparticles could find applications in areas such as chemical sensing, bioimaging, and as components in light-emitting devices. The development of such materials requires a deep understanding of the structure-property relationships of the fluorescent dyes and their interactions with the surrounding matrix.
Development of Optogenetic Tools Incorporating Fluorescent Principles
Optogenetics is a powerful technique that uses light to control the activity of genetically modified cells. nih.gov The development of optogenetic tools often involves the fusion of a light-sensitive protein domain with an effector protein. The incorporation of fluorescent principles into these tools can provide a means to visualize and track the activation of the optogenetic system in real-time.
While direct applications of this compound in optogenetics are still emerging, the development of photoswitchable fluorescent probes offers a glimpse into the potential for creating light-controlled molecular tools. nih.govmdpi.com A photoswitchable probe can be reversibly toggled between a fluorescent "on" state and a non-fluorescent "off" state using different wavelengths of light. mdpi.com This principle could be adapted to create optogenetic tools where the binding of a this compound derivative to a target protein is controlled by light, thereby modulating the protein's function.
For instance, a photoswitchable this compound analog could be designed to bind to a specific protein only when illuminated with a particular wavelength of light. This light-induced binding could then alter the protein's conformation or block its active site, providing a means of optical control over its function. researchgate.net The fluorescence of the probe would also allow for the visualization of when and where the protein is being modulated.
Addressing Methodological Challenges in Complex Heterogeneous Systems
The application of fluorescent probes in complex and heterogeneous environments, such as the crowded interior of a cell, presents significant methodological challenges. nih.gov The fluorescence properties of a probe can be influenced by a multitude of factors, including local polarity, viscosity, and the presence of quenchers, which can complicate the interpretation of experimental data. rsc.orgnih.gov
One of the key challenges is ensuring the specific localization of the probe to its intended target. nih.gov Non-specific binding can lead to high background signals and misleading results. To address this, researchers are developing strategies to improve the targeting of fluorescent probes, for example, by incorporating specific recognition motifs into their structure.
Another challenge is the potential for the probe itself to perturb the system it is designed to study. The attachment of a bulky fluorophore to a biomolecule can alter its structure and function. Therefore, there is a need to develop smaller, less-intrusive probes that minimally affect the biological system. Furthermore, the limited photostability of many organic dyes can restrict the duration of imaging experiments. The development of more photostable this compound derivatives is crucial for long-term imaging studies. nih.govrsc.org
The following table outlines some of the key methodological challenges and potential solutions when using fluorescent probes in complex systems.
| Challenge | Potential Solution |
| Non-specific Binding | Incorporation of high-affinity targeting moieties. |
| Probe-induced Perturbation | Design of smaller, sterically unobtrusive probes. |
| Photobleaching | Synthesis of derivatives with enhanced photostability. |
| Environmental Sensitivity | Ratiometric imaging and multi-parameter fluorescence detection. |
This table is interactive. Click on the headers to sort the data.
Potential for High-Throughput Screening Methodologies in Basic Research
High-throughput screening (HTS) is a powerful tool for rapidly testing large libraries of compounds for their ability to modulate a specific biological target or pathway. nih.gov Fluorescence-based assays are widely used in HTS due to their high sensitivity and amenability to automation. nih.govresearchgate.net this compound and its derivatives have significant potential for use in HTS assays, particularly in fluorescence polarization (FP) and FRET-based formats. mdpi.comspringernature.comnih.govnih.gov
In an FP assay, a small fluorescently labeled molecule (the tracer) is incubated with a larger target molecule. springernature.com The binding of the tracer to the target results in a slower rotational diffusion, which leads to an increase in the polarization of the emitted fluorescence. springernature.com This change in polarization can be used to screen for compounds that inhibit the interaction between the tracer and the target. mdpi.com The relatively long fluorescence lifetime of this compound makes it an excellent candidate for FP assays. beilstein-archives.org
FRET-based HTS assays can be used to monitor a variety of molecular events, including protein-protein interactions and enzyme activity. nih.gov A this compound derivative could be used as a FRET donor or acceptor in such assays. For example, an assay could be designed where the cleavage of a substrate by an enzyme results in the separation of a FRET pair, leading to a change in the fluorescence signal. This would allow for the high-throughput screening of enzyme inhibitors. nih.gov
The table below provides a conceptual overview of how this compound could be utilized in different HTS assay formats.
| HTS Assay Format | Role of this compound Derivative | Principle of Detection |
| Fluorescence Polarization (FP) | Fluorescent tracer | Change in rotational diffusion upon binding to a target. |
| FRET (Enzyme Activity) | FRET donor or acceptor on a substrate | Change in FRET efficiency upon substrate cleavage. |
| FRET (Binding Assay) | FRET donor or acceptor on a binding partner | Change in FRET efficiency upon association or dissociation. |
This table is interactive. Click on the headers to sort the data.
Q & A
Q. What is the role of 1,5-AEDANS in protein interaction studies, and how does it function in fluorescence-based assays?
this compound is a thiol-reactive fluorescent probe widely used in Förster Resonance Energy Transfer (FRET) studies to investigate protein conformational changes and ligand binding. It acts as an energy acceptor when paired with tryptophan residues (natural fluorophores) in proteins. For example, in studies of 14-3-3 protein mutants, this compound selectively labels cysteine residues (e.g., Cys25 and Cys189), enabling precise measurement of intramolecular distances via FRET efficiency . Methodologically, its molar incorporation ratio (~1:1 with target cysteine residues) and compatibility with MALDI-TOF mass spectrometry ensure reliable validation of labeling efficiency .
Q. What experimental techniques are commonly paired with this compound in structural biology research?
Key techniques include:
- FRET-based distance measurements : To quantify proximity between Trp donors and this compound acceptors, with critical distances (R₀) calculated using fluorescence decay analysis (e.g., R₀ = 19.7 Å for Trp242-AEDANS pairs in 14-3-3 proteins) .
- Time-resolved fluorescence spectroscopy : Resolves dynamic changes in protein conformations by analyzing fluorescence lifetime decay.
- Site-directed mutagenesis : Introduces cysteine residues at specific positions for selective this compound labeling .
Advanced Research Questions
Q. How can researchers optimize FRET experimental design using this compound to address contradictory distance measurements in dynamic protein systems?
Contradictions often arise from fluorophore mobility, environmental quenching, or non-specific labeling. Mitigation strategies include:
- Controlled labeling conditions : Use reducing agents to prevent disulfide bond formation and validate labeling specificity via MALDI-TOF mass spectrometry .
- Triangulation with multiple labeling sites : Compare FRET efficiencies at distinct residues (e.g., Cys25 vs. Cys189 in 14-3-3 proteins) to map conformational changes spatially .
- Quenching controls : Measure baseline fluorescence in unlabeled mutants to isolate FRET-specific signals.
Q. What methodological challenges arise when using this compound in quantitative FRET studies, and how can they be resolved?
Challenges include:
- Low quantum yield of Trp donors : This reduces FRET sensitivity. Solutions include using engineered Trp-rich domains or alternative donors like synthetic fluorophores.
- Environmental sensitivity of this compound : pH or solvent polarity changes can alter fluorescence. Standardize buffer conditions and include internal controls (e.g., free this compound in solution) .
- Distance calibration : Use rigid molecular rulers (e.g., DNA spacers) to validate R₀ values under experimental conditions .
Q. How can researchers reconcile discrepancies between FRET-derived distances and crystallographic or NMR data for this compound-labeled proteins?
Discrepancies often stem from:
- Dynamic averaging : FRET measures average distances over time, while crystallography captures static snapshots. Use time-resolved FRET to dissect subpopulations.
- Fluorophore flexibility : Employ rigid linkers or computational modeling (e.g., molecular dynamics simulations) to account for probe mobility .
- Validation with orthogonal techniques : Cross-check with Small-Angle X-ray Scattering (SAXS) or Hydrogen-Deuterium Exchange (HDX) MS .
Methodological Best Practices
Q. What steps ensure reproducible labeling of cysteine residues with this compound in complex protein systems?
- Purification under non-reducing conditions : Preserve free thiol groups for labeling.
- Stoichiometric titration : Optimize molar ratios of this compound to protein (e.g., 1:1.2) to minimize over-labeling .
- Post-labeling dialysis : Remove unreacted probe and quantify incorporation via absorbance at 337 nm (ε = 6,200 M⁻¹cm⁻¹) .
Q. How should researchers analyze time-resolved fluorescence data to extract accurate FRET efficiencies for this compound-labeled proteins?
- Multi-exponential decay fitting : Use software like Fluofit or TRI2 to deconvolute donor-acceptor lifetimes.
- Förster equation adjustments : Incorporate measured quantum yields and orientation factors (κ²) from anisotropy experiments .
- Error propagation analysis : Account for uncertainties in lifetime measurements and R₀ calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
